6-Methanesulfonyl-2-azaspiro[3.3]heptane
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Overview
Description
6-Methanesulfonyl-2-azaspiro[3.3]heptane is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a sulfonyl group and an azaspiro structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between endocyclic alkenes and isocyanates can yield spirocyclic β-lactams, which can then be reduced to form the desired azaspiro compound .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the use of protecting group-free routes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the spirocyclic structure or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as alane for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Methanesulfonyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-2-azaspiro[3.3]heptane involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides stability and specificity. These interactions can modulate biological pathways and result in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, which alters its chemical properties and reactivity.
Uniqueness
6-Methanesulfonyl-2-azaspiro[3.3]heptane is unique due to the presence of the sulfonyl group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H13NO2S |
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Molecular Weight |
175.25 g/mol |
IUPAC Name |
6-methylsulfonyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13NO2S/c1-11(9,10)6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
SDWZYMHFYOGPQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CNC2 |
Origin of Product |
United States |
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